Lipophilicity (logP) vs. Methoxy and Hydroxy Congeners
2-(4-Ethoxyphenyl)ethanol exhibits a logP value of 1.62, which is approximately 0.35–0.39 units higher than its 4-methoxy analog (logP 1.23–1.27) and approximately 0.7 units higher than the 4-hydroxy analog (tyrosol, logP ~0.93) [1][2]. This incremental lipophilicity gain arises from the additional methylene unit in the ethoxy group and is consistent across predictive models. Within the Lipinski Rule-of-Five framework for oral drug-likeness (logP < 5), this tuning range is meaningful for optimizing passive membrane permeability and blood-brain barrier penetration potential while maintaining aqueous solubility [3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.62 (Molbase); 1.90 (Sielc HPLC-derived) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)ethanol: logP = 1.23–1.27; Tyrosol (4-hydroxyphenethyl alcohol): logP = 0.93; Phenethyl alcohol (unsubstituted): logP ~1.36 |
| Quantified Difference | Δ logP vs. methoxy: +0.35 to +0.39; Δ logP vs. hydroxy: +0.69; Δ logP vs. unsubstituted: +0.26 to +0.54 |
| Conditions | Predicted/calculated logP values from Molbase, ChemSrc, and Sielc databases; HPLC-derived logP from Sielc reverse-phase method |
Why This Matters
The 0.35+ logP increment over the methoxy analog provides a quantifiable lipophilicity adjustment without introducing halogen atoms or substantially increasing molecular weight, enabling fine-tuning of ADME properties in medicinal chemistry campaigns.
- [1] Molbase. 2-(4-Ethoxyphenyl)ethanol. CAS 22545-15-9. LOGP = 1.62010. Accessed 2024. View Source
- [2] PlantaE DB. Tyrosol. CAS 501-94-0. XlogP = 0.40; Atomic LogP (AlogP) = 0.93. Accessed 2024. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
